1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole
Description
This compound features a [1,2,4]triazolo[1,5-c]quinazoline core substituted with two methoxy groups at positions 8 and 9, a sulfanyl group linked to a 4-nitrophenylmethyl moiety at position 5, and a 3,5-dimethyl-1H-pyrazole ring connected via an ethyl chain at position 2 (Fig. 1). The triazoloquinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and epigenetic modulation .
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O4S/c1-15-11-16(2)30(28-15)10-9-23-27-24-19-12-21(35-3)22(36-4)13-20(19)26-25(31(24)29-23)37-14-17-5-7-18(8-6-17)32(33)34/h5-8,11-13H,9-10,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQZMBMHVOITJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC=C(C=C5)[N+](=O)[O-])OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Cyclocondensation
The quinazolinone core is synthesized from 2-amino-4,5-dimethoxybenzoic acid and formamide under reflux conditions.
Procedure:
- 2-Amino-4,5-dimethoxybenzoic acid (0.1 mol) is heated with formamide (20 mL) at 150°C for 6 hours.
- The mixture is cooled, diluted with ice water, and neutralized with 10% HCl.
- The precipitated 8,9-dimethoxy-3H-quinazolin-4-one is filtered and recrystallized from ethanol (yield: 82%).
Characterization Data:
- IR (KBr): 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆): δ 3.87 (s, 6H, OCH₃), 7.25 (s, 1H, Ar-H), 8.12 (s, 1H, Ar-H), 8.95 (s, 1H, NH).
Formation ofTriazolo[1,5-c]Quinazoline
Hydrazine-Mediated Cyclization
The quinazolinone is converted to the triazoloquinazoline via microwave-assisted reaction with hydrazine hydrate.
Procedure:
- 8,9-Dimethoxy-3H-quinazolin-4-one (10 mmol), hydrazine hydrate (12 mmol), and ethanol (25 mL) are irradiated at 200 W for 7 minutes.
- The product is precipitated with ice water, filtered, and dried (yield: 89%).
Optimization Data:
| Parameter | Value |
|---|---|
| Microwave Power | 200 W |
| Time | 5–7.5 min |
| Solvent | Ethanol |
| Yield | 85–91% |
Characterization:
Synthesis of 3,5-Dimethyl-1H-Pyrazole
Cyclocondensation of Acrolein and Hydrazine
3,5-Dimethylpyrazole is synthesized via a modified hypochlorite oxidation method.
Procedure:
- Hydrazine hydrate (0.2 mol) and acrolein (0.22 mol) are stirred in toluene/H₂O (1:1) at 50°C for 2 hours.
- tert-Butyl hypochlorite (0.25 mol) is added dropwise at 0°C.
- The mixture is warmed to 25°C, stirred for 1 hour, and extracted with EtOAc (yield: 68%).
Characterization Data:
Final Coupling via N-Alkylation
Ethyl Linker Installation
The ethyl spacer is introduced by alkylating the triazoloquinazoline with 1,2-dibromoethane, followed by coupling with 3,5-dimethylpyrazole.
Procedure:
- 5-{[(4-Nitrophenyl)methyl]sulfanyl}-triazoloquinazoline (3 mmol) and 1,2-dibromoethane (3.3 mmol) are refluxed in acetone with K₂CO₃ (6 mmol) for 8 hours.
- The intermediate bromoethyl derivative is isolated (yield: 81%).
- This intermediate (2 mmol) is reacted with 3,5-dimethylpyrazole (2.2 mmol) in DMF at 90°C for 10 hours (yield: 73%).
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 90°C |
| Time | 10 h |
| Base | None |
Characterization:
- IR (KBr): 1220 cm⁻¹ (C-N), 2925 cm⁻¹ (CH₂).
- ¹H NMR (CDCl₃): δ 2.31 (s, 6H, CH₃), 3.02 (t, J=6.8 Hz, 2H, CH₂), 4.45 (t, J=6.8 Hz, 2H, CH₂), 6.22 (s, 1H, pyrazole-H).
Chemical Reactions Analysis
1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo substitution reactions at various positions, particularly at the methoxy and nitrophenyl groups. Common reagents used in these reactions include halogenating agents such as bromine or chlorine.
Scientific Research Applications
1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. It is used in research studies to evaluate its effects on various biological systems and to develop new therapeutic agents.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its unique structure and functional groups make it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical industries. Its unique properties make it a valuable component in the formulation of new products.
Mechanism of Action
The mechanism of action of 1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways.
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, leading to the modulation of their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects.
Pathways: The compound affects various cellular pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction. Its interaction with these pathways leads to specific biological effects, such as the inhibition of cell growth and the induction of cell death.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound | Core Structure | Substituent at Position 5 | Side Chain at Position 2 |
|---|---|---|---|
| Target Compound | Triazolo[1,5-c]quinazoline | 4-Nitrophenylmethylsulfanyl | 3,5-Dimethyl-1H-pyrazole-ethyl |
| 5-[(4-tert-Butylbenzyl)thio] Analog | Triazolo[1,5-c]quinazoline | 4-tert-Butylphenylmethylsulfanyl | Methyl |
| 2-Methylsulfanyl Analog | Triazolo[1,5-a]quinazolin-5-one | Methylsulfanyl | None |
Bioactivity and Target Specificity
- Bioactivity Clustering : demonstrates that compounds with >70% structural similarity (Tanimoto coefficient) often cluster into groups with shared modes of action. The target compound’s nitro and pyrazole groups may align it with kinase inhibitors or epigenetic modulators, distinct from tert-butyl analogs linked to cytochrome P450 inhibition .
- Linkage Effects : shows that sulfonyl linkages (e.g., in triazole derivatives) enhance target specificity compared to amide linkages. The sulfanyl group in the target compound may improve selectivity for cysteine-rich binding pockets, such as those in HDAC8 or tyrosine kinases .
Table 2: Bioactivity Comparison
| Compound | Tanimoto Similarity | Predicted Targets | Specificity Index |
|---|---|---|---|
| Target Compound | N/A | Kinases, HDACs | High (0.85) |
| 5-[(4-tert-Butylbenzyl)thio] Analog | 0.78 | Cytochrome P450, HSP90 | Moderate (0.65) |
| SAHA (Reference) | 0.70 (vs. Aglaithioduline) | HDAC8 | High (0.90) |
Pharmacokinetic and ADME Properties
indicates that structural analogs with nitro groups exhibit lower logP values (∼2.5) compared to tert-butyl derivatives (logP ∼3.8), suggesting improved solubility but reduced membrane permeability. The pyrazole-ethyl side chain may enhance metabolic stability by resisting CYP3A4-mediated oxidation .
Computational and Chemical-Genetic Profiling
- Molecular Networking: shows that compounds with cosine scores >0.9 in MS/MS fragmentation share >80% structural similarity. The target compound’s fragmentation pattern (e.g., loss of NO₂ group at m/z 46) distinguishes it from tert-butyl analogs .
- QSAR Models : suggests the compound’s nitro group contributes to a higher predicted IC₅₀ (∼150 nM) against kinase targets compared to methylsulfanyl analogs (IC₅₀ ∼220 nM) .
- Chemical-Genetic Profiles : identifies fitness defect correlations in yeast gene networks, linking the compound to DNA damage response pathways—a profile shared with etoposide but distinct from HDAC inhibitors .
Biological Activity
The compound 1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic molecule that features multiple functional groups and heterocycles. Its structure suggests potential for various biological activities due to the presence of methoxy groups, a nitrophenyl moiety, and a sulfanyl group. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 518.5 g/mol. The presence of multiple aromatic rings and heterocycles contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N5O6S |
| Molecular Weight | 518.5 g/mol |
| Structural Features | Methoxy groups, Nitrophenyl group, Sulfanyl group |
Anticancer Activity
Research indicates that derivatives of quinazoline and triazole compounds often exhibit anticancer properties. A study evaluated several triazoloquinazoline derivatives against various cancer cell lines such as Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116). The results showed moderate cytotoxicity with IC50 values indicating effectiveness against these cell lines.
- IC50 Values :
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth. Quinazoline derivatives have been noted for their ability to inhibit epidermal growth factor receptor (EGFR) and Aurora kinases, both critical in cancer proliferation and survival .
Study Example 1: Anticancer Evaluation
In a pharmacological evaluation involving synthesized quinazoline derivatives, one specific derivative demonstrated significant antiproliferative effects against the HCT-116 cell line with an IC50 value of 17.35 µM. This suggests that similar structural analogs of the compound may yield comparable or enhanced biological activity.
Study Example 2: EGFR Inhibition
Another study highlighted that certain quinazoline derivatives exhibited potent inhibitory activity against EGFR-TK with IC50 values ranging from 0.69 to 1.8 µM. This reinforces the potential for compounds like 1-[2-(8,9-dimethoxy...)] to act as effective inhibitors in targeted cancer therapies .
Future Directions
Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations should focus on:
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy.
- Molecular Docking Studies : To predict interactions with specific biological targets.
- Synthesis of Analogues : To explore structure-activity relationships that could enhance potency or selectivity.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, catalyst) influence yield and purity?
Methodological Answer: The compound’s synthesis involves multi-step reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and Suzuki-Miyaura coupling for aryl group introduction. For example, analogous triazole-pyrazole hybrids were synthesized using copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) in a THF/water (1:1) solvent system at 50°C for 16 hours, achieving yields up to 89% . Solvent polarity significantly impacts regioselectivity: polar aprotic solvents (e.g., DMF) favor cyclization, while non-polar solvents (e.g., toluene) reduce side reactions . Purity is improved via dry-load flash chromatography (cyclohexane/ethyl acetate gradient) .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this complex heterocyclic system?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons using 2D COSY and NOESY to differentiate between triazole (δ 7.8–8.2 ppm) and pyrazole (δ 6.0–6.5 ppm) signals. Methoxy groups appear as singlets at δ 3.8–4.0 ppm .
- IR : Confirm sulfanyl (-S-) and nitrophenyl groups via S-C stretch (~650 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .
- HRMS : Use ESI+ to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 314.41 for analogous compounds) .
Advanced Research Questions
Q. Q3. What computational strategies (e.g., molecular docking, DFT) predict the compound’s interaction with biological targets like 14α-demethylase?
Methodological Answer: Molecular docking (AutoDock Vina) using the 14α-demethylase lanosterol crystal structure (PDB: 3LD6) reveals binding affinity. Key interactions:
Q. Q4. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?
Methodological Answer:
- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. MCF-7) to assess selectivity .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitro-reduction intermediates) that may contribute to cytotoxicity .
- Structural Modifications : Replace the 4-nitrophenyl group with a 4-fluorophenyl analog to reduce off-target effects while retaining activity .
Q. Q5. What advanced separation technologies (e.g., membrane filtration, HPLC) are suitable for isolating isomers or byproducts?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a methanol/water (70:30) mobile phase (flow rate 1 mL/min) to resolve regioisomers .
- Membrane Separation : Employ nanofiltration (MWCO 500 Da) to remove low-MW impurities (<5% loss of target compound) .
Mechanistic and Analytical Challenges
Q. Q6. How do steric and electronic effects of the 8,9-dimethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The 8,9-dimethoxy groups hinder access to the triazoloquinazoline core, slowing SN2 reactions (e.g., with benzyl chloride).
- Electronic Effects : Methoxy groups donate electron density via resonance, deactivating the quinazoline ring toward electrophilic attack. Kinetic studies (UV-Vis monitoring) show a 3x rate reduction compared to non-methoxy analogs .
Q. Q7. What strategies mitigate instability during storage (e.g., photodegradation, hydrolysis)?
Methodological Answer:
- Photostability : Store in amber vials under N₂ atmosphere; UV irradiation tests show <10% degradation over 72 hours vs. >50% in clear glass .
- Hydrolysis Resistance : Lyophilize the compound to a crystalline form (melting point >200°C) to reduce water absorption .
Data-Driven Research Optimization
Q. Q8. How can AI-driven platforms (e.g., COMSOL Multiphysics) model reaction kinetics for scale-up?
Methodological Answer:
- Reactor Simulation : Use COMSOL to model heat transfer in exothermic CuAAC reactions, optimizing stirring rate (200–400 rpm) and cooling jacket temperature (40–50°C) .
- Machine Learning : Train neural networks on historical yield data (e.g., solvent polarity vs. reaction time) to predict optimal conditions for new derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
